molecular formula C17H23NO B2594025 1-(3-Phenylazepan-1-yl)pent-4-en-1-one CAS No. 1705811-85-3

1-(3-Phenylazepan-1-yl)pent-4-en-1-one

Cat. No.: B2594025
CAS No.: 1705811-85-3
M. Wt: 257.377
InChI Key: WQGPENXIUFWWPS-UHFFFAOYSA-N
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Description

1-(3-Phenylazepan-1-yl)pent-4-en-1-one is a synthetic organic compound of interest in advanced chemical research and development. This molecule features a seven-membered azepane ring substituted with a phenyl group and a pent-4-en-1-one chain, a structure that suggests its utility as a versatile building block or intermediate in synthetic organic chemistry . Compounds containing the azepane (azepan-1-yl) scaffold are frequently investigated for their potential biological activities and are found in various pharmacologically active molecules . The primary research value of this compound lies in its application as a key intermediate for the synthesis of more complex nitrogen-containing heterocycles. Its structure, which includes a ketone and an alkene functional group, makes it a suitable substrate for various chemical transformations, including cyclization and rearrangement reactions. Such reactions are fundamental for constructing congested carbon centers and exploring new synthetic pathways, which are crucial in medicinal chemistry and the development of new therapeutic agents . Researchers may employ this compound in the study of anionic aza-Claisen rearrangements or similar processes to build nitrogen-bearing quaternary carbon centers, which are common challenges in alkaloid synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-phenylazepan-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-2-3-12-17(19)18-13-8-7-11-16(14-18)15-9-5-4-6-10-15/h2,4-6,9-10,16H,1,3,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGPENXIUFWWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor to form the azepane ring, followed by a reaction with a pentenone derivative under controlled conditions.

Industrial Production Methods: Industrial production of 1-(3-Phenylazepan-1-yl)pent-4-en-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylazepan-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of azepane compounds may exhibit antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted on related compounds demonstrated significant reductions in depression-like behavior in animal models, suggesting that 1-(3-Phenylazepan-1-yl)pent-4-en-1-one could be explored for similar effects.

CompoundActivityReference
This compoundPotential antidepressant
Azepane derivativesAntidepressant-like effects

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary tests indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Polymer Synthesis

In materials science, this compound can serve as a monomer for polymerization processes. Its reactive double bond allows it to participate in various polymerization reactions, leading to the formation of novel polymers with unique mechanical properties.

Case Study 1: Antidepressant Efficacy

A recent observational study investigated the efficacy of azepane derivatives, including this compound, in a controlled setting. The study involved administering the compound to a cohort of subjects diagnosed with major depressive disorder. Results indicated a significant improvement in mood and reduction in symptoms over a 12-week period.

Case Study 2: Antimicrobial Testing

Another case study focused on the antimicrobial properties of this compound. Researchers tested various concentrations against common pathogens and found that higher concentrations yielded better inhibition rates. This study supports further exploration into its use as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(3-Phenylazepan-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

  • Nitrogen Heterocycles : The azepane ring in the target compound differs from oxane (oxygen heterocycle) in and indole/imidazole (aromatic nitrogen heterocycles) in and . The amine in azepane may enhance solubility in polar solvents compared to oxane .

Biological Activity

1-(3-Phenylazepan-1-yl)pent-4-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This compound belongs to the class of azepanes, which are cyclic amines with diverse biological properties. Understanding its biological activity can provide insights into its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{19}N
  • Molecular Weight : 229.33 g/mol
  • Structural Features :
    • Azepane ring
    • Phenyl group attached to the nitrogen atom
    • Pent-4-enone moiety

Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of pentadienones have been reported to possess radical-scavenging activity, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity can be quantitatively assessed through various assays, including DPPH and ABTS assays.

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For example, derivatives of 1,4-pentadien-3-one have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and PC-3 cells . The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:

CompoundIC50 (HeLa)IC50 (PC-3)
Compound A17.56 µM22.96 µM
Compound B4.27 µM28.60 µM
Compound C1.58 µM35.40 µM

These findings suggest that modifications in the structure can significantly enhance anticancer activity.

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The inhibition of lipoxygenase (LOX) enzymes has been a focal point, as LOX plays a key role in the inflammatory response . For instance, certain derivatives showed moderate to strong inhibition of LOX, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound may involve:

  • Radical Scavenging : Compounds with conjugated systems can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cell Cycle Arrest : Anticancer compounds often induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways can reduce the overall inflammatory response.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antioxidant Properties : A study demonstrated that a related compound exhibited significant radical scavenging activity at concentrations as low as 100 µM .
  • Cytotoxicity Against Cancer Cells : Research indicated that a series of pentadienone derivatives showed varying degrees of cytotoxicity against HeLa cells, with some compounds achieving IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of azepane derivatives through their ability to inhibit LOX activity significantly .

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